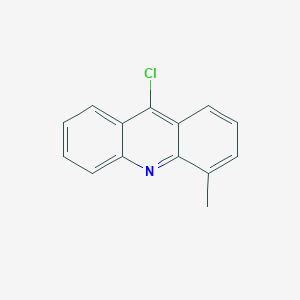

9-Chloro-4-methylacridine

CAS No.: 16492-11-8

Cat. No.: VC7951470

Molecular Formula: C14H10ClN

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16492-11-8 |

|---|---|

| Molecular Formula | C14H10ClN |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 9-chloro-4-methylacridine |

| Standard InChI | InChI=1S/C14H10ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3 |

| Standard InChI Key | BJKBNMNIEHNIPT-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC2=C(C3=CC=CC=C3N=C12)Cl |

| Canonical SMILES | CC1=CC=CC2=C(C3=CC=CC=C3N=C12)Cl |

Introduction

Synthesis Methodologies

Classical Approaches: Ullmann Coupling and Friedel-Crafts Cyclization

Scheme 1: Ullmann Coupling Route

Modern Triflate-Mediated Synthesis

A more efficient parallel synthesis strategy utilizes triflate-activated salicylic acid derivatives (Scheme 2) . Methylation of 4-methylsalicylic acid with methyl iodide () yields the methyl ester, which is subsequently converted to the triflate using triflic anhydride (). Palladium-catalyzed cross-coupling with 3-chloroaniline generates a diarylamine intermediate, followed by -mediated cyclization to afford 9-chloro-4-methylacridine in 75–85% yield . This method permits rapid diversification of the acridine core and sidechains.

Scheme 2: Triflate-Based Route

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume